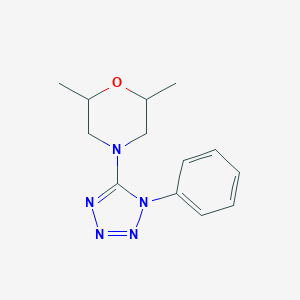![molecular formula C17H16Cl2N2O4 B255900 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Wirkmechanismus
Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the action of a plant hormone called auxin, which is essential for the growth and development of plants. Dicamba binds to specific receptors in the plant cells, causing the cells to grow and divide uncontrollably, eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as changes in the levels of various plant hormones. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide in agricultural settings, making it readily available for use in laboratory experiments. It is relatively inexpensive and easy to obtain, which makes it an attractive option for researchers. However, 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide has some limitations for use in laboratory experiments. It can be difficult to control the concentration of 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide in the soil or water, which can make it challenging to accurately measure the effects of the herbicide on plants. Additionally, 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide can have non-target effects on other plant species, which can complicate experimental design.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide. One area of interest is the development of new herbicides that are more effective and have fewer negative effects on non-target plant species. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new strategies for controlling resistant weeds. Additionally, there is interest in using 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide and other herbicides in combination with other agricultural practices, such as crop rotation and cover cropping, to reduce the reliance on herbicides and improve soil health.
Synthesemethoden
Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 3-chloropropionic acid to form 2,4-dichlorophenoxypropionic acid. This acid is then reacted with hydrazine to form the hydrazide, which is subsequently reacted with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene to form 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide.
Wissenschaftliche Forschungsanwendungen
Dicamba is widely used in scientific research to study the effects of herbicides on plant growth and development. It is also used to study the biochemical and physiological effects of herbicides on different plant species. Dicamba has been used in a variety of studies to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicides.
Eigenschaften
Produktname |
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide |
|---|---|
Molekularformel |
C17H16Cl2N2O4 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide |
InChI |
InChI=1S/C17H16Cl2N2O4/c18-12-4-6-16(14(19)8-12)25-7-1-2-17(24)21-20-10-11-3-5-13(22)9-15(11)23/h3-6,8-10,20,23H,1-2,7H2,(H,21,24)/b11-10+ |
InChI-Schlüssel |
AEEKNJOSDSCGDW-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN/C=C/2\C=CC(=O)C=C2O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NNC=C2C=CC(=O)C=C2O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NNC=C2C=CC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)


![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)


![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)